molecular formula C19H18FNO4 B15261883 3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid

3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B15261883
M. Wt: 343.3 g/mol
InChI Key: LWSAVCBZWQWLEV-UHFFFAOYSA-N
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Description

3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a fluorine atom, and an indene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps, including the introduction of the benzyloxycarbonyl group, fluorination, and the formation of the indene carboxylic acid structure. Common synthetic routes may involve the use of reagents such as benzyloxycarbonyl chloride, fluorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The benzyloxycarbonyl group and fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-{[(benzyloxy)carbonyl]amino}propanoic acid: Shares the benzyloxycarbonyl group but differs in the overall structure and functional groups.

    Phenyl boronic acid derivatives:

Uniqueness

3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18FNO4

Molecular Weight

343.3 g/mol

IUPAC Name

7-fluoro-1-methyl-3-(phenylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C19H18FNO4/c1-11-9-15(17-13(18(22)23)7-8-14(20)16(11)17)21-19(24)25-10-12-5-3-2-4-6-12/h2-8,11,15H,9-10H2,1H3,(H,21,24)(H,22,23)

InChI Key

LWSAVCBZWQWLEV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C=CC(=C12)F)C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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